molecular formula C12H16N2O2 B2445165 N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide CAS No. 2411279-42-8

N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide

Cat. No.: B2445165
CAS No.: 2411279-42-8
M. Wt: 220.272
InChI Key: QRIJNAMDWUVDOX-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a butyl chain, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide typically involves the reaction of 2-oxopyridine with a butyl halide under basic conditions to form the intermediate N-(2-oxopyridin-1-yl)butylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine and amide derivatives .

Scientific Research Applications

N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11(15)13-8-4-6-10-14-9-5-3-7-12(14)16/h2-3,5,7,9H,1,4,6,8,10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIJNAMDWUVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCN1C=CC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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